rac-(2,3)-Dihydro Tetrabenazine [Cis/Trans Mixture]
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Overview
Description
Rac-(2,3)-Dihydro Tetrabenazine [Cis/Trans Mixture] is a compound that belongs to the class of vesicular monoamine transporter 2 (VMAT2) inhibitors. It is a derivative of tetrabenazine, which is used primarily in the treatment of hyperkinetic movement disorders such as chorea associated with Huntington’s disease . The compound exists as a mixture of cis and trans isomers, which can interconvert under certain conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2,3)-Dihydro Tetrabenazine involves the formylation of 2-(3,4-dimethoxyphenyl)-ethylamine with formic acid . This is followed by a series of reactions including cyclization and reduction to yield the final product. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the transformations.
Industrial Production Methods
Industrial production of rac-(2,3)-Dihydro Tetrabenazine follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure the purity and yield of the final product. Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Rac-(2,3)-Dihydro Tetrabenazine undergoes various chemical reactions including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully reduced forms of the compound .
Scientific Research Applications
Rac-(2,3)-Dihydro Tetrabenazine has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on neurotransmitter release and uptake in neuronal cells.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
The compound exerts its effects by inhibiting the vesicular monoamine transporter 2 (VMAT2), which is responsible for the uptake of monoamines such as dopamine, norepinephrine, and serotonin into synaptic vesicles . By inhibiting VMAT2, rac-(2,3)-Dihydro Tetrabenazine reduces the release of these neurotransmitters, thereby modulating neuronal activity and reducing hyperkinetic movements .
Comparison with Similar Compounds
Similar Compounds
Tetrabenazine: The parent compound, used for similar therapeutic purposes.
Deutetrabenazine: A deuterated form of tetrabenazine with improved pharmacokinetic properties.
Valbenazine: Another VMAT2 inhibitor used for the treatment of tardive dyskinesia.
Uniqueness
Rac-(2,3)-Dihydro Tetrabenazine is unique due to its mixture of cis and trans isomers, which can interconvert under certain conditions. This property can influence its pharmacological activity and stability .
Properties
Molecular Formula |
C38H58N2O6 |
---|---|
Molecular Weight |
638.9 g/mol |
IUPAC Name |
(2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol;(2R,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol |
InChI |
InChI=1S/2C19H29NO3/c2*1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h2*8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16-,17+;14-,16-,17-/m00/s1 |
InChI Key |
USYMQMAHCMMAEK-UIDBFIARSA-N |
Isomeric SMILES |
CC(C)C[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@H]1O)OC)OC.CC(C)C[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1O)OC)OC |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC.CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC |
Origin of Product |
United States |
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